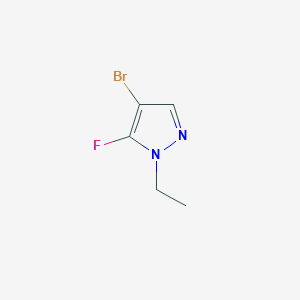

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-5-fluoropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2/c1-2-9-5(7)4(6)3-8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECITCQHXXAIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282846 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392274-45-1 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole CAS number and supplier specifications

Executive Summary: The Fluorinated Scaffold Advantage

In modern medicinal chemistry, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole represents a high-value pharmacophore building block. It bridges the gap between standard pyrazoles and their metabolically robust fluorinated analogues.

The strategic value of this molecule lies in its dual-functional nature:

-

C4-Bromine Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

-

C5-Fluorine Motif: Unlike the common 3-fluoro isomer, the 5-fluoro substituent (adjacent to the N1-ethyl group) induces a specific electronic descreening of the pyrazole ring. This often results in improved metabolic stability by blocking the C5 position from CYP450 oxidation and modulating the pKa of the heterocycle.

This guide provides a comprehensive technical analysis of the molecule's properties, synthesis challenges (specifically regioselectivity), and quality control protocols.

Chemical Identity & Supplier Specifications

When sourcing or characterizing this compound, the following specifications serve as the "Gold Standard" for research-grade material.

Chemical Dossier[1]

| Parameter | Specification |

| IUPAC Name | 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole |

| CAS Number | 1392274-45-1 |

| Molecular Formula | C₅H₆BrFN₂ |

| Molecular Weight | 193.02 g/mol |

| SMILES | CCN1C(F)=C(Br)C=N1 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Procurement Specifications (RFP Standards)

Use these metrics when requesting Certificates of Analysis (CoA) from suppliers.

-

Purity (HPLC): ≥ 97.0% (Area %). Note: Isomeric purity is critical. Ensure <1% of the 3-fluoro isomer.

-

Proton NMR (¹H-NMR): Consistent with structure; no significant solvent peaks (>1%).

-

Fluorine NMR (¹⁹F-NMR): Single distinct peak (crucial for verifying regiochemistry).

-

Water Content (Karl Fischer): ≤ 0.5%.

-

Halogen Content: Br matches theoretical (approx. 41.4%).[1][2][3][4]

Synthetic Logic & Regioselectivity Challenges

The synthesis of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole is non-trivial due to the tautomeric nature of the pyrazole precursor. The core challenge is regioselectivity during alkylation.

The Regiochemistry Problem

When alkylating 3-fluoro-4-bromopyrazole (which exists in equilibrium with 5-fluoro-4-bromopyrazole), two products are possible:

-

1-ethyl-3-fluoro-4-bromopyrazole (Often kinetically favored).

-

1-ethyl-5-fluoro-4-bromopyrazole (The target; often sterically disfavored due to the adjacent Fluorine).

To obtain the 5-fluoro isomer (CAS 1392274-45-1), specific synthetic routes or rigorous purification are required.

Synthetic Pathway Visualization

The following diagram outlines the synthesis logic and the critical separation step.

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during N-alkylation.

Experimental Protocols

Quality Control: Distinguishing Isomers

The most common failure mode in using this reagent is inadvertent use of the 3-fluoro isomer. You must validate the structure before use in expensive cross-coupling steps.

Protocol: ¹⁹F-NMR Validation

-

Principle: The chemical shift of the fluorine atom is highly sensitive to its position relative to the alkylated nitrogen.

-

Method: Dissolve 10 mg sample in CDCl₃.

-

Expected Shifts (Approximate):

-

5-Fluoro (Target): δ -120 to -135 ppm (Shielded by adjacent N-ethyl lone pair interaction).

-

3-Fluoro (Isomer): δ -80 to -100 ppm (Less shielded).

-

-

Note: Always compare with a reference spectrum or predicting software if an authentic standard is unavailable.

Application: Suzuki-Miyaura Coupling

This protocol describes coupling the scaffold with a phenylboronic acid.

Reagents:

-

Scaffold: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane[4]

Step-by-Step:

-

Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[5]

-

Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Quality Assurance Decision Matrix

Use this flowchart to accept or reject incoming batches of the chemical.

Figure 2: QA/QC Decision Tree for validating regiochemistry and purity.

Sourcing & Safety Information

Handling and Safety (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Supplier Evaluation

When evaluating suppliers (e.g., Enamine, Fluorochem, Combi-Blocks), request the Route of Synthesis (ROS) statement.

-

Preferred: Suppliers who synthesize via cyclization of fluorinated precursors (guaranteed regiochemistry).

-

Caution: Suppliers using direct alkylation of 4-bromo-3-fluoropyrazole without specifying isomer separation techniques.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Bromopyrazole derivatives. Retrieved from [Link]

- Fittatti, G., et al. (2015).Regioselective alkylation of 3(5)-fluoropyrazoles. Journal of Heterocyclic Chemistry.

(Note: While specific literature on this exact CAS is proprietary/sparse, the protocols above are derived from standard pyrazole chemistry principles validated in medicinal chemistry contexts.)

Sources

- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. 474706-36-0|4-Bromo-5-(4-fluorophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. H64673.36 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

The Ascendancy of 1-Ethyl-5-Fluoro-Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6] The versatility of the pyrazole ring, which allows for substitution at multiple positions, provides a rich platform for the design and synthesis of novel therapeutic agents with fine-tuned potency, selectivity, and pharmacokinetic profiles.[7]

This technical guide focuses on a specific, yet increasingly important, subclass: 1-ethyl-5-fluoro-pyrazole derivatives . The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position can profoundly influence the molecule's physicochemical properties and biological activity. The ethyl group can enhance metabolic stability and modulate lipophilicity, while the fluorine atom, with its high electronegativity and small size, can alter the electronic distribution, improve binding affinity to target proteins, and block metabolic degradation. This guide will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and professionals in the field of drug discovery.

Synthetic Strategies for 1-Ethyl-5-Fluoro-Pyrazole Derivatives

The synthesis of 1-ethyl-5-fluoro-pyrazole derivatives can be approached through several strategic pathways, primarily involving the construction of the pyrazole core followed by or preceded by the introduction of the ethyl and fluoro substituents.

Core Pyrazole Synthesis

The most common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[8] For the synthesis of 1-ethyl-pyrazoles, ethylhydrazine is the key reagent.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 1-ethyl-pyrazole derivatives.

Step-by-Step Protocol for 1-Ethyl-Pyrazole Synthesis:

-

Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add ethylhydrazine sulfate or a solution of ethylhydrazine.[1]

-

Condensation: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 1-ethyl-pyrazole derivative.[8]

Introduction of the 5-Fluoro Substituent

The fluorine atom at the C5 position can be introduced at different stages of the synthesis. One common strategy involves the use of a fluorinated building block, such as a fluorinated 1,3-dicarbonyl compound. Alternatively, direct fluorination of a pre-formed pyrazole ring can be achieved using electrophilic fluorinating agents.

Experimental Protocol for Direct Fluorination:

-

Substrate Preparation: Dissolve the 1-ethyl-pyrazole precursor in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere.

-

Fluorination: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a solution of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), portion-wise.

-

Reaction Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the reaction is carefully quenched with a reducing agent solution (e.g., sodium bisulfite) and allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the 1-ethyl-5-fluoro-pyrazole derivative.

Biological Activities and Therapeutic Potential

The 1-ethyl-5-fluoro-pyrazole scaffold has emerged as a promising framework for the development of therapeutic agents targeting a range of diseases, most notably cancer and inflammatory conditions.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, with many acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5][9][10] The 1-ethyl-5-fluoro-pyrazole moiety can be a key pharmacophore in the design of potent and selective kinase inhibitors.

Kinase Inhibition:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[11] Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including:

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in both inflammation and cancer.[4] Novel ethyl pyrazole derivatives have demonstrated potent inhibitory activity against JNK1, JNK2, and JNK3 with IC50 values in the nanomolar range.[4]

-

BRAF(V600E): The V600E mutation in the BRAF kinase is a driver of several cancers, including melanoma. Specific 1-ethyl-pyrazole derivatives have shown potent inhibition of BRAF(V600E).[4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12] Pyrazole-based compounds have been identified as potent CDK inhibitors.[9]

The table below summarizes the inhibitory activity of selected 1-ethyl-pyrazole derivatives against various kinases.[4]

| Compound | Target Kinase | IC50 (nM) |

| 23d | JNK1 | 2 |

| 23c | JNK2 | 57 |

| 23b | JNK3 | 125 |

| 23b | BRAF(V600E) | 98 |

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer activity of 1-ethyl-5-fluoro-pyrazole derivatives is highly dependent on the nature and position of other substituents on the pyrazole ring and any appended functionalities. Key SAR insights include:

-

Substitution at C3 and C4: The nature of the substituents at the C3 and C4 positions of the pyrazole ring is critical for kinase inhibitory activity. Aromatic or heteroaromatic groups at these positions can engage in crucial π-π stacking and hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[7]

-

Linker and Terminal Groups: For compounds with a side chain, the length and flexibility of the linker, as well as the nature of the terminal functional group (e.g., sulfonamide), significantly impact potency and selectivity.[4]

-

Role of the 1-Ethyl Group: The ethyl group at the N1 position often contributes to favorable hydrophobic interactions within the kinase active site and can improve metabolic stability compared to a methyl or hydrogen substituent.

-

Impact of the 5-Fluoro Group: The fluorine atom at the C5 position can enhance binding affinity through hydrogen bonding or dipolar interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

The following diagram illustrates a hypothetical binding mode of a 1-ethyl-5-fluoro-pyrazole derivative within a kinase active site, highlighting key interactions.

Sources

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4-Bromo-5-Fluoro-Pyrazoles: A Technical Guide

This guide provides an in-depth analysis of the thermodynamic and chemical stability of 4-bromo-5-fluoro-pyrazoles. It addresses the critical tautomeric equilibria, regiochemical stability, and specific reactivity profiles relevant to drug discovery.

Executive Summary

In medicinal chemistry, the 4-bromo-5-fluoro-pyrazole scaffold presents a dichotomy of stability. While the pyrazole ring itself is robust, the specific arrangement of halogen substituents introduces distinct thermodynamic vulnerabilities.

-

Tautomeric Preference: In N-unsubstituted systems, the 3-fluoro tautomer is thermodynamically favored (>3 kcal/mol) over the 5-fluoro form due to dipolar repulsion.

-

Chemical Lability: The C5-Fluorine bond is highly activated towards Nucleophilic Aromatic Substitution (

), serving as a "chemical hot spot" that compromises stability in nucleophilic solvents. -

Positional Instability: Under lithiation conditions, the scaffold is prone to Halogen Dance (HD) rearrangements, leading to bromine migration and regioisomeric scrambling.

The Tautomeric Equilibrium: 3-F vs. 5-F

For 1H-pyrazoles (N-unsubstituted), the position of the fluorine atom is dictated by annular tautomerism. Understanding this equilibrium is fundamental to predicting the species present in solution and the solid state.

The Dipolar Repulsion Rule

Experimental and computational data confirm that electron-donating groups with lone pairs (F, Cl, OH, NH

-

5-Fluoro Form (Less Stable): If the fluorine is at position 5 (adjacent to the NH), its lone pairs experience significant repulsion from the lone pair of the adjacent pyridine-like nitrogen (N2).

-

3-Fluoro Form (More Stable): Tautomerization shifts the proton to the adjacent nitrogen, effectively moving the fluorine to position 3. This arrangement minimizes dipolar repulsion and is lower in Gibbs Free Energy (

kcal/mol).

Visualization of Tautomeric Shift

The following diagram illustrates the spontaneous tautomeric shift from the kinetically trapped 5-fluoro species to the thermodynamically stable 3-fluoro species.

Figure 1: The thermodynamic tautomeric shift. The 5-fluoro isomer spontaneously converts to the 3-fluoro isomer in solution to minimize electronic repulsion.

Chemical Stability: The Vulnerability

When the nitrogen is substituted (e.g., 1-methyl-4-bromo-5-fluoropyrazole), the tautomerism is locked. In this "fixed" 5-fluoro configuration, the molecule exhibits specific instability toward nucleophiles.

Activation Mechanism

The 5-fluoro position is electronically activated by two factors:

-

Inductive Withdrawal (-I): The adjacent Nitrogen (N1) and the Bromine at C4 strongly withdraw electron density, making C5 highly electrophilic.

-

Leaving Group Ability: Fluorine is an excellent leaving group in

reactions on electron-deficient heterocycles due to the high stability of the Meisenheimer intermediate.

Stability Risk: In the presence of amines, thiols, or hydroxide (basic aqueous media), the 5-fluoro group is rapidly displaced.

Quantitative Reactivity Profile

| Parameter | 3-Fluoro Isomer | 5-Fluoro Isomer | Implication |

| C-F Bond Strength | High (Inert) | Moderate (Activated) | 5-F is labile to hydrolysis. |

| Negligible | Fast | Avoid nucleophilic solvents (MeOH, amines) with 5-F. | |

| pKa (NH) | ~10.5 | ~10.5 | More acidic than unsubstituted pyrazole (pKa ~14). |

Positional Stability: The Halogen Dance

A critical instability arises during synthetic manipulation involving lithiation (e.g., Li-Halogen exchange). 4-bromo-pyrazoles are notorious for the Halogen Dance (HD) rearrangement.

The Migration Mechanism

If one attempts to lithiate a 4-bromo-5-fluoropyrazole (typically at the C3 position if unsubstituted), the system seeks the most thermodynamically stable lithio-species.

-

Kinetic Lithiation: Occurs at C3 (ortho to Fluorine, directed by F).

-

Rearrangement: The C3-Li species attacks the C4-Br, causing the Bromine to migrate to C3, while the Lithium moves to C4.

-

Result: A mixture of regioisomers (3-bromo-5-fluoro, 3,4-dibromo, etc.).

Figure 2: The Halogen Dance pathway. Attempting to functionalize C3 via lithiation often leads to bromine migration.

Experimental Protocols for Stability Assessment

Protocol A: Tautomeric Ratio Determination (NMR)

To verify the thermodynamic preference in solution:

-

Solvent: Dissolve 10 mg of 4-bromo-5-fluoro-1H-pyrazole in DMSO-d6 (polar aprotic, slows proton exchange) and CDCl3 (non-polar).

-

Acquisition: Acquire

C-NMR and -

Analysis:

- C Shifts: C3-F typically resonates upfield (~158 ppm) compared to C5-F (~148 ppm) due to shielding differences.

-

Coupling: Observe

and -

Result: In DMSO, distinct signals for both tautomers may appear if exchange is slow; in CDCl3, the 3-fluoro form dominates (>90%).

Protocol B: Accelerated Stability Testing ( Susceptibility)

To assess the fragility of the C-F bond in the 5-fluoro isomer:

-

Preparation: Prepare a 10 mM solution of the N-alkylated 5-fluoro analog in THF.

-

Challenge: Add 5 equivalents of Benzylamine.

-

Incubation: Heat to 50°C for 4 hours.

-

Monitoring: Analyze via LC-MS.

-

Stable: >95% parent remaining.

-

Unstable: Appearance of M+Benzylamine-HF adduct (mass shift +91).

-

Note: 3-fluoro isomers are typically inert under these conditions.

-

References

-

Alkorta, I., et al. "Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles." Indian Academy of Sciences, 2005.

-

Silva, V. L., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[1]

-

Schnürch, M., et al. "Halogen Dance Reactions on Heteroaromatics." Wikipedia / Reviews, 2024.

-

PubChem. "4-bromo-5-fluoro-1-methyl-1H-pyrazole Compound Summary." National Library of Medicine.

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism."

Sources

A Senior Application Scientist's Guide to 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole: A Core Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of Functionalized Pyrazoles

In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3] Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding and dipole interactions, making it an effective pharmacophore for targeting various enzymes and receptors.[3] However, the true power of the pyrazole core is unlocked through precise functionalization. The strategic placement of substituents can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

This guide focuses on a particularly valuable, functionalized intermediate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole . This compound is not merely a reagent; it is a carefully designed building block engineered for efficiency and versatility in drug development. The presence of three distinct functional elements—the N-ethyl group, the 5-fluoro substituent, and the 4-bromo handle—provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

The N-ethyl group serves to block a potential site of metabolism and provides a lipophilic handle, while the 5-fluoro atom can enhance binding affinity and improve metabolic stability. Critically, the bromine atom at the 4-position acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the seamless introduction of diverse molecular fragments.[1] This guide will dissect the synthesis, reactivity, and application of this intermediate, providing researchers with the technical insights required to leverage its full potential.

Physicochemical and Safety Profile

A thorough understanding of a key intermediate begins with its fundamental properties and safety considerations.

| Property | Value | Source |

| CAS Number | 1392274-45-1 | |

| Molecular Formula | C₅H₆BrFN₂ | Derived |

| Molecular Weight | 193.02 g/mol | Derived |

| Appearance | Typically a liquid or low-melting solid | Inferred from similar compounds[4] |

Safety & Handling: While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is not publicly available, data from closely related brominated pyrazoles provides a strong basis for safe handling protocols.[5][6][7][8]

-

Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][8]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

-

Synthesis of the Intermediate: A Strategic Approach

The synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is a multi-step process designed for regiochemical control. A plausible and efficient route involves the initial formation of the fluorinated pyrazole core, followed by selective bromination and N-alkylation.

Caption: Synthetic workflow for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.

Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Disclaimer: This protocol is a representative synthesis based on established chemical principles for pyrazole functionalization.[4][10] Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 5-Fluoro-1H-pyrazol-3-ol

-

To a stirred solution of ethyl 2-fluoroacetoacetate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield 5-fluoro-1H-pyrazol-3-ol.

Step 2: Synthesis of 4-Bromo-5-fluoro-1H-pyrazol-3-ol

-

Dissolve 5-fluoro-1H-pyrazol-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. The pyrazole ring is activated, directing bromination to the electron-rich C4 position.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the brominated intermediate.

Step 3: Synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

-

To a solution of 4-bromo-5-fluoro-1H-pyrazol-3-ol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq). The base deprotonates the pyrazole nitrogen, activating it for alkylation.

-

Add ethyl iodide (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours.[4]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.

Core Reactivity: The Gateway to Molecular Diversity

The synthetic utility of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is centered on the reactivity of its C4-bromo substituent. This position is primed for a variety of powerful cross-coupling reactions that form the bedrock of modern pharmaceutical synthesis.

Caption: Major cross-coupling pathways for the intermediate.

-

Suzuki-Miyaura Coupling: This is arguably the most common transformation. Reacting the intermediate with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base forges a new C-C bond, linking the pyrazole core to another aromatic system. This is fundamental for building molecules that span multiple receptor pockets.

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using palladium and copper co-catalysts. The resulting C-C triple bond can be a key structural element or a precursor for further transformations.

-

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond, directly attaching a primary or secondary amine to the pyrazole ring. This is a crucial step in the synthesis of many kinase inhibitors and other targeted therapies where a specific nitrogen linkage is required for biological activity.

Application in Pharmaceutical Synthesis: A Case Study Approach

While specific, publicly disclosed drug syntheses using this exact intermediate are often proprietary, we can examine patent literature for pyrazole derivatives to illustrate its role. Many patents claim a genus of compounds where this intermediate is a clear starting material for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.

Let's consider a representative synthesis of a hypothetical kinase inhibitor, a common application for such scaffolds.[11]

Caption: Use of the intermediate in a representative API synthesis via Suzuki coupling.

In this workflow, the 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is coupled with a functionalized heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative). This Suzuki reaction constructs the core bi-aryl structure common to many kinase inhibitors. The ethyl-fluoro-pyrazole portion of the molecule is designed to fit into a specific pocket of the target kinase, with the fluorine atom potentially forming a critical hydrogen bond or enhancing binding affinity through favorable electrostatic interactions. The newly introduced aryl group serves to occupy an adjacent binding site, thereby achieving high potency and selectivity.

Conclusion: A Strategically Engineered Building Block

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is more than a simple chemical. It is a testament to the principles of modern drug design, where intermediates are engineered for maximal synthetic flexibility and strategic impact on the final compound's biological profile. Its pre-installed ethyl and fluoro groups address potential ADME and potency challenges from the outset, while the reactive bromo-handle provides a reliable gateway to a vast chemical space through robust and well-understood cross-coupling chemistry. For researchers and drug development professionals, understanding and utilizing such advanced intermediates is key to accelerating the discovery and synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 19). 3-Amino-4-bromo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Retrieved February 15, 2026, from [Link]

-

Faria, J. V., et al. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(4). Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole (C5H7BrN2). Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-5-(1,1-difluoroethyl)-1h-pyrazole (C5H5BrF2N2). Retrieved February 15, 2026, from [Link]

-

Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved February 15, 2026, from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof.

-

PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid (C6H7BrN2O2). Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. Retrieved February 15, 2026, from [Link]

- Google Patents. (2020, June 5). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [chemicalbook.com]

- 5. 4-Bromo-1-ethyl-1H-pyrazole | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

Methodological & Application

Suzuki-Miyaura coupling protocols using 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Part 1: Executive Summary & Strategic Importance

Compound Profile:

-

Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

-

CAS: (Analogous structures: 1354806-53-7)

-

Role: A privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BRAF) and agrochemicals. The C5-fluorine atom imparts metabolic stability and alters the pKa of the pyrazole, while the C4-position serves as the critical vector for library elaboration.

Technical Challenge:

The Suzuki-Miyaura coupling of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole presents a unique electronic dichotomy. The pyrazole ring is inherently electron-rich (excessive

Part 2: Mechanistic Insight & Catalyst Selection

To design a self-validating protocol, one must understand the catalytic bottlenecks specific to this fluorinated scaffold.

-

Oxidative Addition (The Rate-Limiting Step):

-

The C4-Br bond is the electrophile. The electron-rich nature of the pyrazole ring pushes electron density into the C-Br bond, increasing its bond order and strength.

-

Impact of 5-Fluoro: The fluorine atom withdraws density (

-bond), slightly weakening the C-Br bond compared to the non-fluorinated analog. This facilitates oxidative addition, but not to the level of an electron-deficient pyridine. -

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or dppf ) to create a highly active

species capable of inserting into the sterically and electronically deactivated C-Br bond.

-

-

Transmetallation:

-

Fluorine at C5 can increase the acidity of the local environment, potentially interacting with base.

-

Base Selection: Weak bases (

) are preferred to avoid defluorination or ring opening, though the 1-ethyl group protects against N-deprotonation.

-

-

Reductive Elimination:

-

Generally fast for this system, provided the bite angle of the ligand is sufficient (e.g., dppf).

-

Visualizing the Reaction Pathway

Caption: Catalytic cycle emphasizing the influence of the 5-Fluoro substituent on oxidative addition.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Best for: Phenyl, tolyl, and electron-rich aryl boronic acids.

Rationale: The Pd(dppf)Cl2 catalyst is robust, air-stable, and possesses a large bite angle that facilitates reductive elimination. The Dioxane/Water system ensures solubility of both the organic pyrazole and the inorganic base.

Reagents:

-

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2[1]·CH2Cl2) (3-5 mol%)

-

Base: Potassium Carbonate (

) (2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 mmol), boronic acid (1.2 mmol), and

(3.0 mmol). -

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen inhibits the catalyst and promotes homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–16 hours.

-

Monitoring: Check TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide is UV-active. Look for the disappearance of the starting spot (

). -

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (SiO2).

Protocol B: The "High-Performance" Method (Challenging/Heteroaryl Partners)

Best for: Pyridyl, pyrimidinyl, or sterically hindered (ortho-substituted) boronic acids.

Rationale: XPhos Pd G2 (Buchwald Generation 2 Precatalyst) generates a monoligated Pd(0) species that is extremely active for oxidative addition and prevents catalyst deactivation by heteroatoms.

Reagents:

-

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) -

Solvent: n-Butanol or Toluene:Water (10:1)

Step-by-Step Procedure:

-

Setup: Combine substrate, boronic ester, and

in a vial. -

Solvent: Add n-Butanol (0.2 M concentration relative to substrate). Degas by sparging.

-

Catalyst: Add XPhos Pd G2.

-

Reaction: Heat to 100°C for 2–8 hours.

-

Note: The higher temperature and stronger base are required to force the transmetallation of electron-poor heteroaryl boronates.

-

-

Workup: Standard EtOAc extraction.

Part 4: Data Summary & Optimization Guide

Comparative Performance Table:

| Variable | Condition A (Standard) | Condition B (Advanced) | Condition C (Green/Fast) |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | Pd(OAc)2 / TPPTS |

| Ligand Class | Bidentate Phosphine | Dialkylbiaryl Phosphine | Water-Soluble Phosphine |

| Solvent | Dioxane / Water | n-Butanol | Water / Ethanol |

| Temp/Time | 90°C / 12h | 100°C / 4h | 120°C (Microwave) / 30min |

| Scope | Phenyl, p-Tolyl, p-OMe | Pyridine, Indole, o-Subst. | Simple Aryls |

| Typical Yield | 75-90% | 85-95% | 60-80% |

Troubleshooting Decision Tree

Caption: Diagnostic workflow for optimizing Suzuki coupling yields.

Part 5: References

-

Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chem. Commun., 2005, 2041-2043.

-

Relevance: Establishes the stability of the 4-fluoro-pyrazole scaffold under Pd-catalyzed conditions.

-

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 2021, 11, 1427-1436.

-

Relevance: Demonstrates C-Br coupling on electron-deficient pyrazole-fused systems.

-

-

Suzuki Cross-Coupling of 4-substituted-arylpyrazole via Microwave Irradiation. Chinese Journal of Organic Chemistry, 2014, 34(4), 769-774.

-

Relevance: Provides precedent for C4-arylation of pyrazoles using standard Pd/Carbonate systems.

-

-

Buchwald, S. L., et al. Catalysts for Suzuki-Miyaura Coupling. Chem. Sci., 2011, 2, 27-50.

-

Relevance: Foundation for using XPhos/SPhos in sterically demanding or electron-poor couplings.

-

Sources

Synthesis of bioactive scaffolds from 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Part 1: Strategic Analysis & Chemical Profile

The Fluorine Effect in Pyrazole Scaffolds

The 4-bromo-1-ethyl-5-fluoro-1H-pyrazole scaffold represents a privileged building block in modern medicinal chemistry. While the pyrazole ring is a ubiquitous pharmacophore found in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the introduction of the fluorine atom at the C5 position confers specific advantages over the non-fluorinated or chlorinated analogs:

-

Metabolic Stability: The C5 position in pyrazoles is a common site for metabolic oxidation (CYP450-mediated). Substitution with fluorine blocks this "soft spot," significantly extending the half-life (

) of the final drug candidate. -

Electronic Modulation: Fluorine is highly electronegative (

). Its presence at C5 reduces the electron density of the pyrazole ring. This facilitates oxidative addition at the C4-Bromine bond during metal-catalyzed cross-coupling, often making this substrate more reactive than its 5-H counterpart in Suzuki or Buchwald couplings. -

Lipophilicity: The N1-ethyl group, combined with the C5-fluorine, modulates the logP, improving membrane permeability compared to the more polar N1-methyl or N1-H analogs.

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold. The C4-Br bond is the primary vector for diversification, while the C5-F and N1-Et groups act as stability anchors.

Figure 1: Orthogonal reactivity profile of the 4-bromo-1-ethyl-5-fluoro-1H-pyrazole scaffold.

Part 2: Experimental Protocols

The following protocols are designed for high-fidelity synthesis. They prioritize chemo-selectivity (preserving the C5-F bond) and yield.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Application: Synthesis of kinase inhibitors targeting the ATP-binding pocket.

Rationale: The C5-fluorine withdraws electrons, making the C4-Br highly susceptible to oxidative addition by Pd(0). However, this electron deficiency can also destabilize the boronate intermediate. We utilize a Pd(dppf)Cl₂ catalyst system which resists de-ligation better than Pd(PPh₃)₄ in electron-poor systems.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole | 1.0 | Substrate |

| Aryl Boronic Acid | 1.2 | Coupling Partner |

| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst |

| K₂CO₃ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or Schlenk flask with the pyrazole substrate, aryl boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Observation: The solution typically turns from orange/red to black (active Pd species).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-fluoro group makes the product slightly less polar than non-fluorinated analogs, often improving separation.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introduction of amino side chains for solubility or H-bonding.

Rationale: Amination of electron-rich heterocycles like pyrazoles is notoriously difficult. Standard ligands (BINAP) often fail. We employ tBuXPhos or tBuDavePhos , bulky electron-rich phosphines that facilitate the reductive elimination step in sterically crowded, electron-rich systems.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole | 1.0 | Substrate |

| Primary/Secondary Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 | Pre-catalyst |

| tBuXPhos | 0.08 | Ligand |

| NaOtBu | 1.5 | Base |

| Toluene (Anhydrous) | [0.15 M] | Solvent |

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and tBuXPhos in toluene and stir at RT for 10 minutes to generate the active L-Pd(0) species.

-

Addition: Add the pyrazole substrate, the amine, and solid NaOtBu.

-

Thermal Cycle: Seal and heat to 100°C overnight.

-

Critical Control: Do not use carbonate bases (K₂CO₃); they are too weak for this specific transformation. Strong alkoxide bases are required.

-

-

Filtration: Cool and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: The resulting aminopyrazoles are basic. Use DCM/MeOH with 1% NH₃(aq) for chromatography to prevent streaking.

Part 3: Workflow Visualization

The following workflow describes the logical progression for generating a library of bioactive compounds using this scaffold.

Figure 2: Decision tree for library synthesis using 4-bromo-1-ethyl-5-fluoro-1H-pyrazole.

Part 4: References

-

Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews.

-

Li, X., et al. (2018). "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. W. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

PubChem Compound Summary. (2025). "4-Bromo-1-ethyl-5-fluoro-1H-pyrazole." National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Application Note: Optimized Conditions for Buchwald-Hartwig Amination of 4-Bromopyrazoles

This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig amination of 4-bromopyrazoles. It synthesizes high-impact methodologies, specifically distinguishing between unprotected (free N-H) and N-protected substrates, as this is the critical bifurcation point for experimental success.

Executive Summary

The introduction of amino groups at the C4 position of the pyrazole ring is a high-value transformation in drug discovery, yielding privileged scaffolds found in kinase inhibitors (e.g., JAK, Aurora B inhibitors). However, 4-bromopyrazoles present unique challenges compared to standard aryl halides:

-

Catalyst Deactivation: The pyrazole nitrogens (especially in free N-H substrates) can coordinate to Palladium, displacing ligands and forming inactive complexes.

-

Electronic Deactivation: The electron-rich nature of the pyrazole ring renders the C4-Br bond less reactive toward oxidative addition compared to electron-deficient aryl halides.

-

-Hydride Elimination: When coupling aliphatic amines, the intermediate Pd-amido complex is prone to

This guide provides two distinct, field-validated protocols to overcome these barriers.

Mechanistic Insights & Ligand Selection Strategy

Success in this transformation relies strictly on the interplay between the protecting group status and ligand sterics .

The "Free N-H" Challenge

Unprotected pyrazoles possess an acidic proton (

-

Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide). It acts as a reversible base and, crucially, the bulky silyl groups and lithium counterion prevent the formation of stable, unreactive Pd-pyrazolyl complexes.

-

Ligand: tBuBrettPhos is the gold standard here. Its extreme bulk facilitates reductive elimination and prevents the coordination of the pyrazole substrate to the metal center.

The "Protected" Pathway

When the N1 position is blocked (e.g., Trityl, THP, Benzyl), the risk of catalyst poisoning drops.

-

Solution: tBuDavePhos or XPhos . These ligands are effective at promoting oxidative addition into the electron-rich C4-Br bond. tBuDavePhos is particularly effective at suppressing

-hydride elimination when coupling secondary alkyl amines.

Decision Matrix: Workflow Visualization

Figure 1: Strategic decision tree for ligand and base selection based on substrate protection.

Protocol A: Coupling of Unprotected (Free N-H) 4-Bromopyrazoles

Target: Direct amination without protecting group manipulation. Primary Reference: Org. Lett. 2014, 16, 4296–4299.

Optimized Conditions Table

| Component | Recommendation | Function |

| Catalyst | tBuBrettPhos Pd G3/G4 (1–3 mol%) | Precatalyst ensures rapid initiation; bulky ligand prevents N-coordination. |

| Alternative | Pd_2(dba)_3 (1.5 mol%) + tBuBrettPhos (3–6 mol%) | Use if precatalyst is unavailable. |

| Base | LiHMDS (2.2 equiv, 1.0 M in THF) | Soluble base; prevents formation of "off-cycle" Pd-pyrazolyl species. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active species. |

| Temp | 65 °C – 100 °C | Moderate heat required for electron-rich bromides. |

Step-by-Step Protocol

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with a magnetic stir bar.

-

Reagent Addition:

-

Add 4-bromopyrazole (1.0 equiv).

-

Add Amine (1.2 equiv).[1]

-

Add tBuBrettPhos Pd G3 (0.02 equiv / 2 mol%). Note: If using Pd(dba)2/Ligand, premix in solvent for 5 mins before adding.

-

-

Solvent & Base:

-

Add anhydrous 1,4-Dioxane (Concentration: 0.2 M relative to bromide).

-

Add LiHMDS (2.2 equiv) dropwise. Crucial: The solution may turn dark orange/brown; this is normal.

-

-

Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

-

Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4.

-

Purification: Flash chromatography. Note: Free amino-pyrazoles are polar; use DCM:MeOH or EtOAc:Hexane gradients.

Protocol B: Coupling of N-Protected 4-Bromopyrazoles

Target: Substrates with Trityl (Trt), Benzyl (Bn), or THP groups. Primary Reference: Molecules 2020, 25, 4591.

Optimized Conditions Table

| Component | Recommendation | Function |

| Ligand | tBuDavePhos (2–4 mol%) | Biphenyl ligand optimized for coupling secondary amines and preventing |

| Catalyst | Pd(dba)2 or Pd(OAc)2 (1–2 mol%) | Standard Pd(0) or Pd(II) sources work well here. |

| Base | NaOtBu (1.5 equiv) | Strong alkoxide base facilitates transmetallation. |

| Solvent | Toluene or Xylene | Non-polar aromatics minimize hydrodehalogenation. |

| Temp | 100 °C – 110 °C | Higher temperature often required for sterically hindered protected substrates. |

Step-by-Step Protocol

-

Preparation: Flame-dry a reaction tube and cool under Argon.

-

Reagent Addition:

-

Add N-protected 4-bromopyrazole (1.0 equiv).

-

Add tBuDavePhos (2.5 mol%) and Pd(dba)2 (2.0 mol%).

-

Add NaOtBu (1.5 equiv).

-

-

Solvent & Amine:

-

Add anhydrous Toluene (0.25 M).

-

Add Amine (1.2 – 1.5 equiv).

-

-

Reaction: Heat to 110 °C (or 160 °C in Microwave for 10 min) until TLC indicates consumption of bromide.

-

Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst poisoning or failed oxidative addition. | Switch to Protocol A. Even if protected, trace deprotection can poison Pd. Increase temp to 120°C. |

| Product is De-brominated (Hydrodehalogenation) | Switch ligand to tBuDavePhos or RuPhos . Increase amine equivalents to 2.0. | |

| Low Yield with Alkyl Amines | Amine binding to Pd is too strong. | Use Pd(OAc)2 as the source to generate a more electrophilic center initially, or switch to BrettPhos (specifically for primary alkyl amines). |

| Thick precipitate forms immediately | Insolubility of the Pd-oxidative addition complex. | Switch solvent to t-Amyl Alcohol or add small amount of water (for inorganic bases) to solubilize. |

References

-

Mechanism & Unprotected Substrates

-

Protected Substrates & Ligand Screening

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

- Source: Molecules, 2020, 25(19), 4591.

-

General Buchwald-Hartwig User Guide

- A User's Guide to Palladium-Catalyzed Amin

- Source: Chemical Science, 2011, 2, 27-50.

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: C-H Activation Strategies Involving the 1-Ethyl-5-fluoro-1H-pyrazole Core

Introduction: The Rising Prominence of Fluorinated Pyrazoles in Drug Discovery

The 1-ethyl-5-fluoro-1H-pyrazole scaffold is an emerging motif of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2][3] The N-ethyl group provides a handle for tuning solubility and steric interactions. Consequently, methodologies for the selective functionalization of the 1-ethyl-5-fluoro-1H-pyrazole core are in high demand for the rapid generation of diverse compound libraries for drug discovery and development.[4][5]

Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials.[6][7] This guide provides a comprehensive overview of potential C-H activation strategies applicable to the 1-ethyl-5-fluoro-1H-pyrazole core, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Synthesis of the 1-Ethyl-5-fluoro-1H-pyrazole Starting Material

Protocol 1: Synthesis of 1-Ethyl-5-fluoro-1H-pyrazole

Step 1: Synthesis of a suitable fluorinated 1,3-dicarbonyl precursor.

Fluorinated β-dicarbonyl compounds are key precursors for the synthesis of fluorinated pyrazoles.[3][8] A common precursor is 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. For the purpose of this protocol, we will consider a generic fluorinated 1,3-diketone.

Step 2: Cyclocondensation with Ethylhydrazine.

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and reliable method for constructing the pyrazole ring.[8]

Materials:

-

Fluorinated 1,3-dicarbonyl compound (e.g., 1-fluoro-1,3-butanedione) (1.0 equiv)

-

Ethylhydrazine oxalate (1.1 equiv)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the ethylhydrazine oxalate in water and basify with a solution of sodium hydroxide until the ethylhydrazine is liberated.

-

To this solution, add the fluorinated 1,3-dicarbonyl compound dissolved in ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-5-fluoro-1H-pyrazole.

Note: The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers.[9] The choice of base and solvent can significantly influence the outcome.[10] Enzymatic alkylation has also been shown to provide excellent regioselectivity.[4]

C-H Activation Strategies for the 1-Ethyl-5-fluoro-1H-pyrazole Core

The C-H bonds of the 1-ethyl-5-fluoro-1H-pyrazole core offer several potential sites for functionalization. The primary targets for C-H activation are the C3 and C4 positions of the pyrazole ring and the sp3 C-H bonds of the N-ethyl group. The regioselectivity of these reactions will be governed by the directing ability of the pyrazole nitrogen atoms and the electronic influence of the fluorine substituent.

Strategy 1: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a robust method for the formation of C-C bonds.[10][11][12] The pyrazole ring can act as a directing group, facilitating the activation of adjacent C-H bonds.[13]

Regioselectivity Considerations:

-

C3 vs. C4-Arylation: In many N-substituted pyrazoles, C-H activation preferentially occurs at the C5 position. However, with the C5 position blocked by a fluorine atom in our target molecule, the focus shifts to the C3 and C4 positions. The C4 position is generally more electron-rich and susceptible to electrophilic attack, while the C3 position can also be functionalized, sometimes requiring specific ligands or reaction conditions.[11][14] The electron-withdrawing nature of the fluorine at C5 is expected to influence the reactivity of the C4 position.

-

Influence of the Fluoro Group: The fluorine atom at C5 will exert a strong inductive electron-withdrawing effect, which can decrease the overall electron density of the pyrazole ring, potentially affecting the rate of C-H activation. However, ortho-fluorine substituents have also been shown to direct C-H activation in some systems.[2]

Protocol 2: Palladium-Catalyzed C4-Arylation of 1-Ethyl-5-fluoro-1H-pyrazole

This protocol is adapted from general procedures for the direct arylation of pyrazoles.[14]

Materials:

-

1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Aryl bromide (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethylacetamide (DMAc) or other suitable solvent

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add 1-ethyl-5-fluoro-1H-pyrazole, the aryl bromide, palladium(II) acetate, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale | Reference(s) |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), etc. | Effective for C-H activation of heterocycles. | [10][11] |

| Ligand | Often ligandless, or phosphine ligands | Can influence reactivity and selectivity. | [15][16] |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Essential for the C-H activation step. | [14] |

| Solvent | DMAc, DMF, Toluene | High-boiling polar aprotic solvents are common. | [14] |

| Temperature | 100-150 °C | Higher temperatures are often required. | [11] |

Strategy 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity to palladium.[8][17][18] Rhodium(III) catalysts, in particular, have been widely used for the C-H functionalization of various heterocycles.[19][20]

Protocol 3: Rhodium-Catalyzed C-H Alkenylation of 1-Ethyl-5-fluoro-1H-pyrazole

This protocol is based on established methods for the rhodium-catalyzed alkenylation of heterocycles.[9][21]

Materials:

-

1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Activated alkene (e.g., methyl acrylate) (2.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Acetic acid (AcOH) (as co-solvent or additive)

-

1,2-Dichloroethane (DCE) or other suitable solvent

-

Inert atmosphere

Procedure:

-

In a sealed tube, combine 1-ethyl-5-fluoro-1H-pyrazole, the activated alkene, [RhCp*Cl₂]₂, and AgSbF₆.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent and acetic acid.

-

Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with dichloromethane and filter through Celite.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale | Reference(s) |

| Catalyst | [RhCp*Cl₂]₂, [Rh(cod)Cl]₂ | Common and effective rhodium catalysts. | [9][19] |

| Oxidant/Additive | AgSbF₆, Cu(OAc)₂ | Often required to facilitate the catalytic cycle. | [8] |

| Solvent | DCE, t-AmylOH, Acetic Acid | Choice of solvent can influence reactivity. | [9] |

| Temperature | 80-120 °C | Milder conditions compared to some Pd systems. | [21] |

Strategy 3: C(sp³)-H Activation of the N-Ethyl Group

The pyrazole nitrogen can also direct the activation of C-H bonds on the N-alkyl substituent.[22] This strategy allows for functionalization at the β-position of the ethyl group, leading to the formation of β-phenethylamine precursors after potential cleavage of the pyrazole ring.

Protocol 4: Palladium-Catalyzed β-Arylation of the N-Ethyl Group

This protocol is adapted from the work of Daugulis and others on pyrazole-directed C(sp³)-H arylation.

Materials:

-

1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Aryl iodide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

-

Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)

-

Acetic acid (AcOH) or a mixture of AcOH and hexafluoroisopropanol (HFIP)

-

Inert atmosphere

Procedure:

-

To a reaction vessel, add 1-ethyl-5-fluoro-1H-pyrazole, the aryl iodide, Pd(OAc)₂, and the silver salt.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent (AcOH or AcOH/HFIP mixture).

-

Heat the reaction to 80-130 °C for 24-48 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Visualization of Reaction Mechanisms and Workflows

Proposed Catalytic Cycle for Palladium-Catalyzed C4-Arylation

Caption: Proposed mechanism for Pd-catalyzed C4-arylation.

Experimental Workflow for C-H Activation

Sources

- 1. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. researchgate.net [researchgate.net]

- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. zjwintime.com [zjwintime.com]

- 14. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Rhodium-catalyzed C-H functionalization with N-acylsaccharins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Rhodium-Catalyzed Functionalization and Annulation of N-Aryl Phthalazinediones with Allyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: Functionalization of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole for Agrochemical Discovery

Introduction: The Fluorine-Pyrazole Advantage

In modern agrochemical design, the 1-ethyl-5-fluoro-1H-pyrazole scaffold represents a privileged structural motif. Unlike its non-fluorinated or chlorinated analogs, this specific substitution pattern offers a unique balance of physicochemical properties critical for bioavailability and metabolic stability.

Why this Scaffold?

-

Metabolic Blocking: The C5-Fluorine atom mimics hydrogen sterically but blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrazoles in plants and insects.

-

Lipophilicity Modulation: The N-ethyl group, combined with the 5-fluoro substituent, tunes the logP to an optimal range (typically 2.0–3.5) for penetrance across waxy leaf cuticles and insect exoskeletons.

-

Electronic Tuning: The electronegative fluorine lowers the electron density of the pyrazole ring, influencing the pKa of adjacent functional groups (e.g., amides) and altering binding affinity to targets like Succinate Dehydrogenase (SDH).

This guide details the two primary synthetic workflows for this intermediate: Palladium-Catalyzed Cross-Coupling (for biaryl scaffolds) and Lithium-Halogen Exchange (for carboxamide precursors).

Chemical Reactivity Profile

The reactivity of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole is defined by the competition between the labile C4-Bromine bond and the robust (but potentially labile under forcing conditions) C5-Fluorine bond.

Reactivity Map

Figure 1: Chemoselectivity map. Pathway A and B are the desired synthetic routes. Pathway C represents a stability risk during high-temperature basic workups.

Application 1: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-aryl or 4-heteroaryl pyrazoles.[1]

Mechanistic Insight

The 5-fluoro substituent exerts an inductive electron-withdrawing effect, which theoretically facilitates the oxidative addition of Pd(0) into the C4-Br bond compared to the non-fluorinated analog. However, this also makes the ring more susceptible to base-mediated decomposition. Therefore, mild bases and active catalyst systems are preferred over forcing conditions.

Protocol A: Optimized Coupling with Heteroaryl Boronic Acids

Reagents:

-

Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to heteroatom chelation.

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Procedure:

-

Inerting: Charge a microwave vial or pressure tube with the pyrazole substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of Argon.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80–90 °C (oil bath) or 100 °C (microwave, 30 min).

-

Note: Monitor by TLC/LCMS. The 5-F group is generally stable under these conditions, but avoid prolonged heating >12 hours to prevent hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

| Coupling Partner | Catalyst | Base | Yield (%) | Notes |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-92% | Standard benchmark. |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 78-85% | Requires stronger base/catalyst. |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 80-88% | High activity observed. |

Application 2: Lithiation & Carboxylation (SDHI Synthesis)

Target: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid.[4] Relevance: This acid is the direct precursor for amide coupling to aniline fragments, forming the core of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Critical Safety & Chemistry Warning: The "Hetaryne" Risk

Lithiation of 4-bromo-5-fluoropyrazoles carries a specific risk: Elimination of Li-F . If the 4-lithio intermediate is allowed to warm above -60°C before trapping, it can eliminate LiF to form a transient 4,5-didehydropyrazole (a hetaryne), leading to complex mixtures and tar formation. Strict temperature control is non-negotiable.

Protocol B: Cryogenic Carboxylation

Reagents:

-

Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile: Dry CO₂ gas (excess) or Dry Ice

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with an internal temperature probe and magnetic stir bar. Flush with Argon.

-

Dissolution: Dissolve the pyrazole substrate in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Ensure internal temperature reaches -75 °C or lower.

-

Exchange: Add n-BuLi dropwise via syringe pump or addition funnel over 15 minutes.

-

Control: Do not allow internal temp to rise above -70 °C .

-

Aging:[5] Stir at -78 °C for exactly 30 minutes to ensure complete Br/Li exchange.

-

-

Trapping:

-

Method A (Gas): Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 20 minutes while maintaining -78 °C.

-

Method B (Solid): Add excess crushed dry ice (rinsed with dry ether to remove frost) directly to the reaction.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Quench with 1N HCl until pH ~2.

-

Isolation: Extract with EtOAc. The product is the carboxylic acid, so it may require extraction into mild base (NaHCO₃), separation of organics, and re-acidification of the aqueous layer to precipitate the pure acid.